molecular formula C14H22N4O2 B13871240 tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate

Katalognummer: B13871240
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: KONKFGAPICIZMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a pyrimidinyl group attached to a piperazine ring.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-(pyrimidin-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-methyl-4-(pyrimidin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H22N4O2

Molekulargewicht

278.35 g/mol

IUPAC-Name

tert-butyl 3-methyl-4-pyrimidin-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-11-10-17(13(19)20-14(2,3)4)8-9-18(11)12-15-6-5-7-16-12/h5-7,11H,8-10H2,1-4H3

InChI-Schlüssel

KONKFGAPICIZMZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCN1C2=NC=CC=N2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.